

Shelf life and stability studies of Instillagel under different storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Instillagel*

Cat. No.: *B1245426*

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Stability and Shelf Life of Instillagel®: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Instillagel® is a sterile, water-soluble gel containing the active pharmaceutical ingredients (APIs) lidocaine hydrochloride, a local anesthetic, and chlorhexidine gluconate, an antiseptic. This combination product is widely used for topical anesthesia and lubrication in urology and other medical procedures. Ensuring the stability and defining the shelf life of such a formulation is critical to its safety and efficacy. This technical guide provides an in-depth overview of the stability considerations for **Instillagel®** under various storage conditions, outlines typical experimental protocols for stability studies, and discusses the potential degradation pathways of its active ingredients. While comprehensive, proprietary stability data for the commercial **Instillagel®** product is not publicly available, this guide synthesizes published data and established scientific principles to provide a robust framework for understanding its stability profile.

Published Stability Data and Storage Recommendations

Official product literature for **Instillagel®** consistently recommends storage at temperatures below 25°C, with warnings against refrigeration or freezing. The stated shelf life for the unopened product is generally between three to five years, depending on the regulatory region.

While a dedicated, publicly available stability study on **Instillagel®** is scarce, a study investigating the stability of a mixture of morphine sulphate with **Instillagel®** provides valuable insight into the stability of lidocaine hydrochloride and chlorhexidine gluconate within the gel matrix. The findings from this study are summarized in the table below.

Table 1: Stability of Lidocaine Hydrochloride and Chlorhexidine Gluconate in an Instillagel®-Based Admixture

Storage Condition	Time	Lidocaine Hydrochloride (% of Initial Concentration)	Chlorhexidine Gluconate (% of Initial Concentration)
4°C (Protected from light)	> 22 days	96.07 - 104.9	97.3 - 105.5
25°C (Exposed to light)	> 22 days	96.07 - 104.9	97.3 - 105.5
37°C (Protected from light)	7 months	-	~92

Data extrapolated from a study on a morphine sulphate and **Instillagel®** admixture.

This data suggests that both lidocaine hydrochloride and chlorhexidine gluconate are relatively stable in the **Instillagel®** formulation under standard and refrigerated conditions for at least three weeks. The slight decline in chlorhexidine concentration over a prolonged period at an elevated temperature indicates its potential for degradation over the product's shelf life.

Experimental Protocols for Stability Studies

A comprehensive stability study for a sterile gel like **Instillagel®** would be conducted in accordance with the International Council for Harmonisation of Technical Requirements for

Pharmaceuticals for Human Use (ICH) guideline Q1A(R2). The following outlines a typical experimental protocol.

Study Design

A full stability study would involve long-term, intermediate, and accelerated testing conditions.

- Long-Term Stability Testing: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for the duration of the proposed shelf life (e.g., 36 or 60 months).
- Intermediate Stability Testing: $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for 12 months. This is performed if a significant change occurs during accelerated testing.
- Accelerated Stability Testing: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for 6 months.

Samples would be stored in their final packaging (sterile, pre-filled polypropylene syringes) and pulled for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term testing).

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the active ingredients from their potential degradation products.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.
- Detection: UV detection at a wavelength where both lidocaine and chlorhexidine show adequate absorbance (e.g., around 230-260 nm).
- Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit,

quantitation limit, and robustness. Specificity is confirmed through forced degradation studies.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method and to identify potential degradation products, forced degradation studies are performed on the drug product. This involves subjecting the gel to the following stress conditions:

- Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.
- Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
- Thermal Degradation: Exposure to dry heat at a high temperature (e.g., 60-80°C).
- Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

The stressed samples are then analyzed by the HPLC method to ensure that any degradation products are well-resolved from the parent peaks of lidocaine and chlorhexidine.

Other Stability Parameters

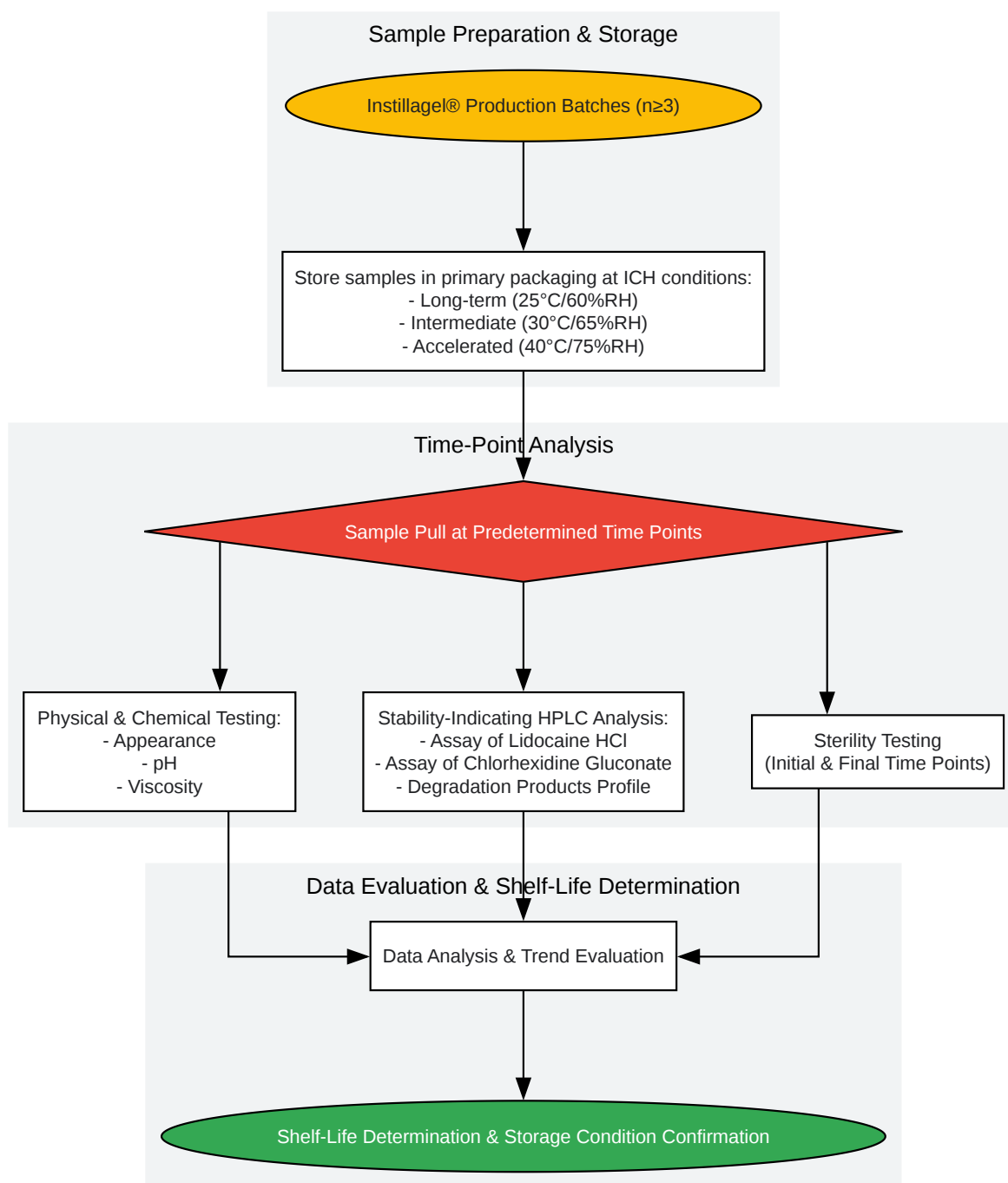
In addition to the assay of active ingredients and the profile of degradation products, the following parameters would be monitored over the stability study:

- Appearance: Color, clarity, and consistency of the gel.
- pH: The pH of the gel should remain within the specified range.
- Viscosity: To ensure the rheological properties are maintained.
- Sterility: Sterility testing is performed at the beginning and end of the shelf life.

- Package Integrity: Evaluation of the syringe and its closure system.

Visualizations

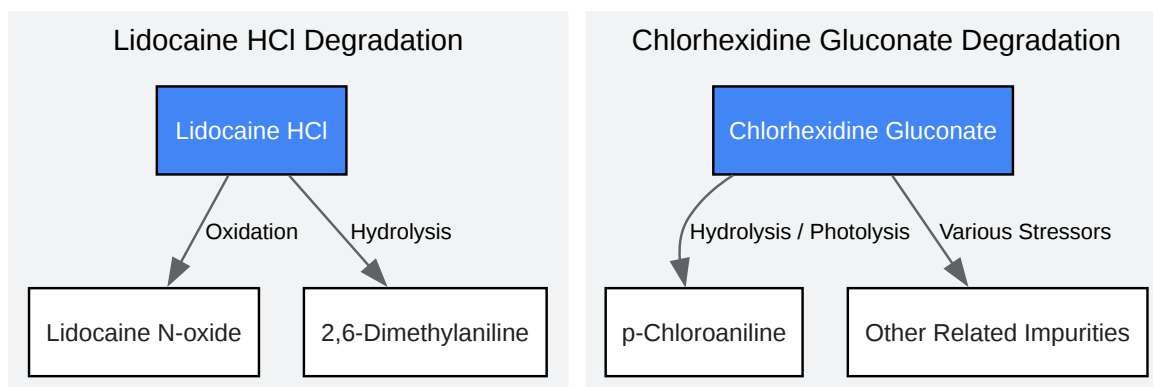
Experimental Workflow for Instillagel® Stability Study



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Caption: Workflow of a typical stability study for **Instillagel®** according to ICH guidelines.

Simplified Potential Degradation Pathways



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Caption: Simplified potential degradation pathways for the active ingredients of **Instillagel®**.

Conclusion

The stability of **Instillagel®** is crucial for its clinical performance, ensuring both its anesthetic efficacy and antiseptic properties are maintained throughout its shelf life. Based on available data and established scientific principles, **Instillagel®** is a stable formulation when stored under its recommended conditions. A comprehensive stability testing program, following ICH guidelines and utilizing a validated stability-indicating analytical method, is fundamental to defining and confirming the product's shelf life. Further research into the specific degradation kinetics within the complete **Instillagel®** formulation would provide a more detailed understanding of its long-term stability profile.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com